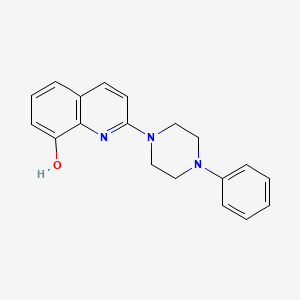

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Phenylpiperazin-1-yl)quinolin-8-ol” is a chemical compound with the CAS Number: 941868-43-5 . It has a molecular weight of 305.38 and its IUPAC name is 2-(4-phenyl-1-piperazinyl)-8-quinolinol . The compound is a solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2 .Mechanism of Action

Target of Action

The primary target of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is carbon steel (CS), where it acts as a corrosion inhibitor . It has also been suggested that similar compounds may have activity against cholinesterase enzymes .

Mode of Action

This compound interacts with its target by physisorption on the steel surface . This interaction results in the formation of a protective film on the CS surface, which inhibits corrosion .

Biochemical Pathways

It’s known that the compound functions as a mixed type inhibitor with a predominance cathodic effect .

Pharmacokinetics

It’s known that the inhibition efficiency of the compound increases with increasing inhibitor concentration and decreases with increasing temperature .

Result of Action

The primary result of the action of this compound is the inhibition of corrosion in carbon steel. The compound forms a protective film on the CS surface, which significantly reduces corrosion .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and concentration. The compound’s inhibition efficiency increases with increasing inhibitor concentration and decreases with increasing temperature .

Biochemical Analysis

Biochemical Properties

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the cellular redox state . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, this compound has been reported to affect the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, as well as with transcription factors .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In some cases, prolonged exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . The threshold for these effects can vary depending on the species and the specific experimental conditions used .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense . This compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity and thereby modulating the cellular redox state . Additionally, this compound can affect the levels of various metabolites, including reactive oxygen species and antioxidants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments . Its distribution within tissues can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For instance, in the nucleus, this compound can interact with DNA and transcription factors, thereby influencing gene expression .

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIHHGSQJBTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279763 |

Source

|

| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941868-43-5 |

Source

|

| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.